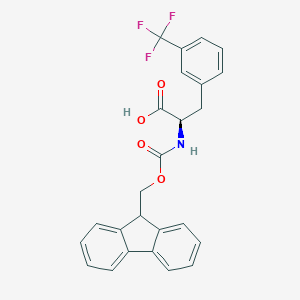

Fmoc-D-3-Trifluoromethylphenylalanine

Description

Contextualizing Fmoc-D-3-Trifluoromethylphenylalanine within Unnatural Amino Acid Chemistry and Peptide Science

The field of peptide science has evolved beyond the 20 proteinogenic amino acids, embracing a vast array of unnatural amino acids to create peptides with tailored properties. Fmoc-D-3-Trifluoromethylphenylalanine is a prime example of such an amino acid, designed to introduce specific functionalities into a peptide sequence. The incorporation of unnatural amino acids like this one can lead to the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved therapeutic properties such as enhanced stability and bioavailability. sigmaaldrich.comamericanpeptidesociety.org

Fluorinated amino acids, in particular, have become increasingly important in drug design. The introduction of fluorine atoms can significantly alter the electronic properties, conformation, and metabolic stability of a peptide. nih.gov The trifluoromethyl group in Fmoc-D-3-Trifluoromethylphenylalanine is a strong electron-withdrawing group, which can influence the acidity of nearby protons and affect intermolecular interactions. This strategic placement of fluorine can lead to peptides with enhanced binding affinities for their biological targets. nih.gov

Significance of Stereochemistry: D-Amino Acids in Peptides and Proteins

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of peptides and proteins. While most naturally occurring amino acids are in the L-configuration, the incorporation of their D-enantiomers (mirror images) has profound effects on the structure and function of peptides. lifetein.comacs.org

Divergent Biological Activities and Chiral Recognition

The biological activity of a peptide is often highly dependent on its stereochemistry. Receptors, enzymes, and other biological targets are themselves chiral and can therefore distinguish between different stereoisomers of a peptide. nih.govmdpi.com In some cases, a peptide containing a D-amino acid will exhibit a completely different biological activity compared to its all-L-amino acid counterpart. nih.gov For instance, the opioid peptide dermorphin (B549996) is only active when it contains a D-alanine residue; the all-L version shows no biological activity. mdpi.comnih.gov This principle of chiral recognition is fundamental in drug design, where the goal is to create molecules that interact specifically with a particular biological target. nih.gov

Impact on Peptide Stability and Pharmacokinetic Properties

One of the most significant advantages of incorporating D-amino acids into peptides is the enhancement of their stability. americanpeptidesociety.orgnih.gov Natural peptides composed of L-amino acids are often rapidly degraded by proteases, enzymes that break down proteins and peptides. oup.com This susceptibility to enzymatic degradation limits their therapeutic potential. oup.com Peptides containing D-amino acids are generally more resistant to proteolysis because the D-configuration does not fit into the active sites of these enzymes. americanpeptidesociety.orgnih.gov This increased stability leads to a longer half-life in the body, improving the pharmacokinetic profile of the peptide drug. mdpi.comnih.gov The introduction of D-amino acids can also influence the secondary structure of peptides, which can in turn affect their activity and stability. mdpi.comnih.gov

The strategic incorporation of Fmoc-D-3-Trifluoromethylphenylalanine allows peptide chemists to harness the benefits of both the trifluoromethyl group and the D-amino acid configuration, leading to the creation of novel peptides with enhanced stability, potency, and therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMRBDCOLBEYRZ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401148570 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-28-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D 3 Trifluoromethylphenylalanine and Its Derivatives

Asymmetric Synthesis Approaches

The cornerstone for the synthesis of enantiomerically pure Fmoc-D-3-Trifluoromethylphenylalanine lies in the asymmetric construction of the D-phenylalanine backbone bearing a trifluoromethyl group at the 3-position.

Alkylation of Chiral Glycine (B1666218) Equivalents and Ni(II) Complexes

A prominent and effective method for the asymmetric synthesis of α-amino acids, including D-3-Trifluoromethylphenylalanine, involves the alkylation of chiral glycine equivalents. nih.govresearchgate.net Among these, Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have emerged as a leading methodology. nih.govnih.gov These complexes serve as chiral nucleophilic glycine equivalents, allowing for the stereoselective introduction of various side chains.

The general approach involves the deprotonation of the glycine moiety within the Ni(II) complex, creating a nucleophilic center that can then be alkylated with an appropriate electrophile. In the case of D-3-Trifluoromethylphenylalanine synthesis, the electrophile would be 3-(trifluoromethyl)benzyl halide. The chiral environment provided by the ligand on the Ni(II) complex directs the incoming electrophile to one face of the complex, thereby controlling the stereochemistry of the newly formed C-C bond. nih.gov

Chiral Catalysis in Stereoselective Formation

While the use of stoichiometric chiral auxiliaries in the form of Ni(II) complexes is well-established, research into chiral catalysis for the stereoselective formation of such amino acids is also an active area. These approaches aim to use a catalytic amount of a chiral entity to induce enantioselectivity in the reaction, which can be more atom-economical.

For the synthesis of D-amino acids like D-phenylalanines, biocatalytic methods have also been explored as powerful synthetic procedures. acs.org Engineered enzymes, for instance, can offer high enantioselectivity under mild reaction conditions. acs.org

Strategies for Enantiomeric Purity and Yield Optimization

Achieving high enantiomeric purity and optimizing the chemical yield are critical aspects of the synthesis. For the alkylation of chiral Ni(II) complexes, several factors can be fine-tuned:

Reaction Conditions: The choice of base, solvent, and reaction temperature can significantly influence the diastereoselectivity and yield of the alkylation step. For instance, in related alkylations of Ni(II) glycine complexes, conditions such as using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile (B52724) at 0 °C have been found to be optimal. nih.gov

Ligand Design: Modifications to the chiral ligand can enhance stereochemical control. The introduction of specific substituents on the ligand can create a more effective chiral pocket, leading to higher diastereomeric excess (d.e.).

Purification: After the alkylation, the resulting diastereomeric products can often be separated by chromatography to enhance the enantiomeric purity of the desired product.

The following table summarizes typical yields and diastereoselectivities achieved in the asymmetric alkylation of chiral glycine equivalents for the synthesis of structurally related amino acids.

| Product | Yield | Diastereoselectivity |

|---|---|---|

| (S)-α-(octyl)glycine derivative | 98.1% | 98.8% de |

| ω-trifluoromethyl-containing amino acids | up to 90% | up to 99% |

Fmoc Protection Strategies and Reaction Conditions

Once the chiral amino acid, D-3-Trifluoromethylphenylalanine, has been synthesized and isolated, the amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for its use as a building block in solid-phase peptide synthesis (SPPS).

Reaction of D-3-Trifluoromethylphenylalanine with Fmoc-Cl

The most common method for the introduction of the Fmoc group is the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl). wikipedia.org This reaction is a nucleophilic acyl substitution where the amino group of D-3-Trifluoromethylphenylalanine attacks the carbonyl carbon of Fmoc-Cl, leading to the formation of a stable carbamate (B1207046) linkage and the release of hydrochloric acid.

An alternative reagent that can be used is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org While both reagents are effective, the choice often depends on the specific reaction conditions and the desired purity profile of the final product.

Role of Basic Conditions and pH Control

The Fmoc protection reaction is carried out under basic conditions. The base serves two primary purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction with Fmoc-Cl, and it deprotonates the amino group of the amino acid, increasing its nucleophilicity. researchgate.net

Commonly used bases include sodium bicarbonate and triethylamine. The reaction is typically performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane) and an aqueous basic solution. researchgate.net

pH control is critical for the success of the Fmoc protection. nih.gov

A sufficiently high pH is required to ensure the amino group is deprotonated and reactive.

However, excessively high pH can lead to the hydrolysis of the Fmoc-Cl reagent to form fluorenemethanol, which is an undesired side product. researchgate.net Therefore, maintaining the pH in a suitable range (typically around 8-9) is crucial for maximizing the yield of the desired Fmoc-protected amino acid.

Careful monitoring and adjustment of the pH throughout the reaction are essential to balance the reactivity of the amino acid and the stability of the Fmoc-Cl reagent.

Purification Techniques for High Purity

Achieving high purity for Fmoc-D-3-Trifluoromethylphenylalanine is critical for its successful application in solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of deletion sequences or other unwanted side products. ajpamc.com The purification of the final compound and its intermediates is typically accomplished through a combination of techniques, primarily recrystallization and chromatography.

Chromatographic techniques are also essential for achieving the highest purity levels, especially for removing impurities that are structurally very similar to the target molecule. Flash column chromatography is often used for purification on a laboratory scale, utilizing silica (B1680970) gel as the stationary phase and a solvent gradient to separate the desired compound from reactants and by-products. rsc.org

For industrial applications and to ensure lot-to-lot consistency, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the method of choice. oup.com This technique separates molecules based on differences in hydrophobicity. While preparative HPLC can be costly, it is highly effective for removing challenging impurities and is a standard in the pharmaceutical industry for producing high-purity peptide building blocks. ajpamc.com

The table below summarizes the common purification techniques used for achieving high-purity Fmoc-D-3-Trifluoromethylphenylalanine.

| Technique | Principle of Separation | Typical Impurities Removed | Scale of Application | Advantages |

|---|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Unreacted starting materials, process-related impurities. | Laboratory to Industrial | Cost-effective, suitable for large quantities. ajpamc.com |

| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | By-products from the synthesis, unreacted reagents. | Laboratory | Relatively fast, good for initial purification. rsc.org |

| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. | Structurally similar impurities, diastereomers, deletion sequences (in resulting peptides). oup.com | Analytical to Preparative/Industrial | High resolution and purity, reproducible. ajpamc.comoup.com |

| Ion-Exchange Chromatography | Separation based on net surface charge. | Charged impurities, other amino acid contaminants. | Laboratory to Industrial | Effective for separating molecules with different charge states. oup.com |

Industrial Scale Synthesis and Automation

The industrial-scale synthesis of Fmoc-D-3-Trifluoromethylphenylalanine is driven by the growing demand for peptide-based therapeutics. The incorporation of unnatural amino acids like 3-Trifluoromethylphenylalanine can enhance the pharmacological properties of peptides. The Fmoc/tBu (tert-butyl) protection strategy is the dominant method used in modern industrial solid-phase peptide synthesis (SPPS) due to its significant advantages in scalability and automation over the older Boc (tert-butyloxycarbonyl) chemistry. altabioscience.comlifetein.com

The key advantage of the Fmoc strategy for large-scale production is its use of milder reaction conditions. The Fmoc protecting group is removed with a base, typically piperidine (B6355638), while side-chain protecting groups are removed with a mild acid like trifluoroacetic acid (TFA). altabioscience.comamericanpeptidesociety.org This contrasts sharply with the Boc/Bzl strategy, which requires the use of hazardous and highly corrosive liquid hydrogen fluoride (B91410) (HF) for the final cleavage step. The need for specialized HF-resistant equipment limits the scalability and convenience of the Boc method. lifetein.com In contrast, Fmoc chemistry can be performed in standard glassware and reactors, facilitating an easier transition from laboratory to industrial-scale production. peptide.com

Economies of scale have played a crucial role in the production of Fmoc-amino acids. The large-scale manufacturing of peptide drugs has led to the development of highly efficient and optimized processes for producing a wide variety of Fmoc-amino acid building blocks, including specialized derivatives like Fmoc-D-3-Trifluoromethylphenylalanine. This has resulted in the availability of high-purity starting materials at a lower cost, which is essential for the economic viability of producing complex peptides. altabioscience.com A multi-kilogram scale synthesis of amino acid precursors has been reported, demonstrating the feasibility of increasing production by several orders of magnitude to meet industrial demands. acs.org

While the synthesis of the Fmoc-amino acid itself is a batch chemical process, the primary driver for its industrial production is its use in automated peptide synthesizers. Modern SPPS is a highly automated process involving repetitive cycles of deprotection, amino acid coupling, and washing. americanpeptidesociety.org The Fmoc group's strong UV absorbance is a key feature that facilitates automation, as the release of the dibenzofulvene-piperidine adduct upon deprotection can be monitored spectrophotometrically to ensure each cycle is complete. altabioscience.com This real-time monitoring allows for automated, high-fidelity synthesis of long and complex peptide chains with minimal human intervention.

The following table compares key aspects of laboratory-scale versus industrial-scale synthesis relevant to Fmoc-D-3-Trifluoromethylphenylalanine and its application.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | Milligrams to grams | Kilograms to multi-ton lots altabioscience.com |

| Equipment | Standard laboratory glassware, manual or semi-automated synthesizers. peptide.com | Large glass-lined or stainless steel reactors, fully automated peptide synthesizers, large-scale purification columns. lifetein.com |

| Process Control | Manual monitoring and control of parameters (temperature, time). | Automated process control systems (PCS), real-time monitoring (e.g., UV for Fmoc deprotection). altabioscience.com |

| Purity Analysis | Analytical HPLC, NMR, Mass Spectrometry. | Stringent QC/QA protocols, validated analytical methods (HPLC, GC), impurity profiling. |

| Economic Driver | Research and development, proof-of-concept. | Commercial manufacturing of therapeutic peptides, economies of scale. altabioscience.com |

| Key Chemistry Advantage | Flexibility for exploring different synthetic routes. | Robustness and scalability of Fmoc/tBu chemistry. lifetein.com |

Integration of Fmoc D 3 Trifluoromethylphenylalanine in Solid Phase Peptide Synthesis Spps

Fmoc Strategy in SPPS: Advantages and Specific Considerations for D-Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely used method for SPPS due to its mild reaction conditions and broad compatibility. sigmaaldrich.com The use of a base-labile protecting group for the α-amine allows for the use of acid-labile protecting groups on the amino acid side chains, providing an orthogonal protection scheme. This is particularly advantageous when incorporating sensitive or modified residues.

When integrating D-amino acids like Fmoc-D-3-Trifluoromethylphenylalanine, the Fmoc strategy offers distinct advantages. The mild deprotection conditions help to preserve the stereochemical integrity of the chiral center. However, the introduction of a D-amino acid can influence the growing peptide chain's properties, potentially impacting solubility and aggregation tendencies.

The key advantage of the Fmoc protecting group is its removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). sigmaaldrich.com This process involves a β-elimination mechanism, which is highly efficient and generally does not affect the acid-labile side-chain protecting groups. This mildness is crucial for the synthesis of peptides containing post-translational modifications or sensitive functionalities that would not be stable to the harsh acidic conditions of the alternative Boc/Bzl strategy. The compatibility of the Fmoc strategy with a wide range of modified amino acids makes it the preferred method for creating complex and novel peptides.

Racemization, the loss of stereochemical purity at the α-carbon, is a critical concern in peptide synthesis, particularly when activating the carboxyl group of an amino acid for coupling. The Fmoc group, being a urethane-type protecting group, is known to suppress racemization during the activation and coupling steps. unive.it However, certain amino acids are more prone to racemization, and the choice of coupling reagents and reaction conditions plays a significant role in maintaining chiral integrity. researchgate.net

For D-amino acids, preventing racemization is equally important to ensure the final peptide has the desired stereochemistry. The electron-withdrawing nature of the trifluoromethyl group in Fmoc-D-3-Trifluoromethylphenylalanine can potentially increase the acidity of the α-proton, making it more susceptible to epimerization under basic conditions. Therefore, careful selection of coupling reagents and the use of non-racemizing conditions are paramount. Studies on other racemization-prone amino acids, such as phenylglycine, have shown that the choice of base and coupling reagent is critical to minimizing epimerization. nih.govnih.gov

Advanced Coupling Reagents and Protocols

The successful incorporation of sterically hindered and electron-deficient amino acids like Fmoc-D-3-Trifluoromethylphenylalanine often requires the use of advanced coupling reagents. The trifluoromethyl group exerts a strong electron-withdrawing effect, which can decrease the nucleophilicity of the amino group and hinder the coupling of the subsequent amino acid. Standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may prove to be inefficient.

Uronium/aminium and phosphonium (B103445) salt-based coupling reagents are generally more effective in these challenging cases. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have demonstrated high efficiency and lower racemization rates for difficult couplings. chempep.comunits.it

| Coupling Reagent | Class | Key Features | Considerations for Fmoc-D-3-Trifluoromethylphenylalanine |

|---|---|---|---|

| HATU | Uronium/Aminium Salt | High reactivity, fast kinetics, low racemization. units.it | Likely a very effective choice due to its high reactivity, which can overcome the electronic deactivation of the amino acid. |

| HCTU | Uronium/Aminium Salt | Similar to HATU but often more cost-effective. High efficiency in difficult couplings. | A strong candidate for efficient coupling, potentially requiring optimized reaction times. |

| COMU | Uronium/Aminium Salt | High reactivity, improved solubility of byproducts, and considered safer than benzotriazole-based reagents. units.it | An excellent option due to its high reactivity and favorable safety profile. |

| DIC/Oxyma | Carbodiimide/Additive | Cost-effective and generates a soluble urea (B33335) byproduct. Oxyma Pure as an additive enhances reaction rates and suppresses racemization. | May require longer coupling times or double coupling for this challenging amino acid compared to uronium salts. |

For particularly challenging couplings involving electron-deficient amino acids, protocols may need to be optimized. This can include double coupling, extended reaction times, or the use of elevated temperatures with microwave-assisted synthesis, although the latter must be carefully controlled to minimize racemization. acsgcipr.org

Influence on Peptide Conformation and Folding

The incorporation of fluorinated amino acids can have a profound impact on the conformational properties of peptides. The trifluoromethyl group is sterically demanding, comparable in size to an isopropyl group, and is highly hydrophobic. These properties can be exploited to induce specific secondary structures or to stabilize desired folds.

High-level ab initio molecular orbital calculations on N-acetyl-2-trifluoromethylglycyl-N'-methylamide suggest that the trifluoromethyl side-chain has a stronger tendency to favor β-sheet structures over helical conformations in solution. frontiersin.org While this study was on a glycine (B1666218) derivative, it provides valuable insight into the conformational preferences imparted by the trifluoromethyl group. The introduction of Fmoc-D-3-Trifluoromethylphenylalanine into a peptide sequence could therefore be used to promote the formation of β-turns or β-sheets.

The precise conformational outcome will depend on the position of the residue within the peptide sequence and the surrounding amino acids. Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution and can be used to experimentally determine the conformational changes induced by the incorporation of Fmoc-D-3-Trifluoromethylphenylalanine. researchgate.netnih.govnih.gov

Considerations for Long Peptide Synthesis and Difficult Sequences

The synthesis of long peptides and those containing "difficult sequences" is often hampered by problems of incomplete reactions and peptide aggregation on the solid support. researchgate.net Difficult sequences are typically rich in hydrophobic residues or those that can promote the formation of stable secondary structures, leading to poor solvation of the growing peptide chain.

The hydrophobic nature of the 3-trifluoromethylphenyl side chain means that peptides incorporating this residue, particularly in multiple positions, may be prone to aggregation. This can lead to incomplete deprotection and coupling steps, resulting in deletion sequences and a difficult final purification.

To mitigate these issues, several strategies can be employed:

Use of Chaotropic Salts: The addition of salts like LiCl to the reaction mixture can help to disrupt secondary structures and improve solvation.

Elevated Temperatures: Performing couplings at higher temperatures, often with microwave assistance, can improve reaction kinetics and disrupt aggregation.

Solvent Choice: The use of more polar solvents or solvent mixtures can enhance the solvation of the peptide-resin complex.

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at strategic points in the sequence can act as "kink-inducers," disrupting the formation of stable secondary structures that lead to aggregation. peptide.comiris-biotech.de These dipeptides are particularly useful in the synthesis of long and hydrophobic peptides. chempep.com

When synthesizing long peptides containing Fmoc-D-3-Trifluoromethylphenylalanine, it is advisable to monitor the synthesis carefully at each step and to consider the proactive use of these aggregation-disrupting techniques to ensure a successful outcome.

Mechanistic and Structural Investigations of Peptides Containing Fmoc D 3 Trifluoromethylphenylalanine

Role of Trifluoromethyl Group in Peptide Structure and Function

The trifluoromethyl group is a distinctive substituent recognized for its potent effects on molecular properties. rsc.org It is highly hydrophobic, sterically demanding, and possesses a strong electron-withdrawing nature. rsc.orgwikipedia.org These characteristics are leveraged in peptide design to modulate biological activity, improve metabolic stability, and control conformation.

The introduction of a trifluoromethyl group into a peptide can significantly enhance its binding affinity to biological targets. mdpi.com This enhancement stems from a combination of hydrophobic and electronic effects. The CF3 group increases the hydrophobicity of the amino acid side chain, which can promote favorable interactions with hydrophobic pockets in receptor binding sites or enzymes. rsc.orgnih.gov The interaction of peptides with hydrophobic surfaces is a key factor in biomaterial functionalization and molecular recognition. nih.gov Studies on self-assembling peptides have shown that hydrophobic residues are critical for the formation of stable structures, a principle that also applies to peptide-protein interactions. rsc.orgnih.gov

Electronically, the high electronegativity of the fluorine atoms makes the trifluoromethyl group a powerful electron-withdrawing substituent. wikipedia.orgmdpi.com This property can alter the charge distribution of the aromatic ring and the peptide backbone, potentially improving electrostatic interactions and hydrogen bonding with the target protein. mdpi.com The ability of arginine residues, for example, to form strong hydrogen bonds and electrostatic interactions is a known contributor to high-affinity binding with lipid membranes. mdpi.com Similarly, the electronic modulation by the CF3 group can fine-tune these non-covalent interactions to optimize binding selectivity and strength. mdpi.com

Table 1: Physicochemical Properties of the Trifluoromethyl Group and Their Impact on Peptide Binding

| Property | Description | Impact on Binding Affinity |

| Hydrophobicity | The CF3 group is significantly more hydrophobic than a methyl (CH3) group. rsc.org | Promotes partitioning into and interaction with nonpolar binding pockets on target proteins. nih.govrsc.org |

| Electronic Effect | Strong electron-withdrawing nature due to the high electronegativity of fluorine atoms. wikipedia.orgmdpi.com | Modulates electron density of the phenyl ring, potentially enhancing electrostatic and hydrogen bonding interactions. mdpi.com |

| Steric Demand | The CF3 group is sterically larger than a hydrogen atom but is considered a bioisostere for chlorine and sometimes a methyl group. rsc.orgmdpi.com | Can provide a better fit in certain binding pockets, leading to increased selectivity and affinity. |

Influence on Metabolic Stability and Enzymatic Degradation

A primary obstacle for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov The incorporation of a trifluoromethyl group is an effective strategy to retard this proteolytic breakdown. rsc.org The stability of the carbon-fluorine bond is significantly higher than that of a carbon-hydrogen bond, making the CF3 group itself highly resistant to metabolic modification. mdpi.com

Furthermore, the steric and electronic properties of the CF3 group can hinder the approach and recognition of the peptide by proteolytic enzymes. rsc.org The steric bulk of the group can physically block the active site of an enzyme, preventing the hydrolysis of the adjacent peptide bond. rsc.org Studies on the degradation of fluorinated peptides have shown that enzymatic stability is a complex phenomenon, depending on the specific enzyme, the location of the fluorinated residue relative to the cleavage site, and the degree of fluorination. researchgate.netacs.org In many cases, increasing fluorination, such as with a CF3 group, leads to greater resistance to degradation by enzymes like elastase. acs.org

Table 2: Enzymatic Stability of Model Peptides with Fluorinated Amino Acids

| Peptide Type | Fluorination Level | Relative Stability | Key Finding |

| Model Peptide vs. Elastase acs.org | Trifluoroethylglycine (TfeGly) | High Resistance | The TfeGly-containing peptide was significantly more resistant to elastase digestion compared to mono- or di-fluorinated analogues. acs.org |

| Model Peptide vs. α-chymotrypsin researchgate.net | Various fluorinated amino acids | Variable | Stability is not predictable and depends heavily on the position of the substitution relative to the enzyme's cleavage site. researchgate.net |

| Proline-derived dipeptides rsc.org | β-CF3 group | Increased (cis-isomer) | A steric effect from the CF3 group can create spatial interference within the protease pocket, protecting against degradation. rsc.org |

Enantioselectivity in Peptide Interactions

Chirality is a fundamental aspect of molecular biology, and the use of D-amino acids instead of their natural L-counterparts is a well-established method for creating peptides with novel properties. The specific D-configuration of 3-Trifluoromethylphenylalanine dictates its spatial orientation within the peptide, which in turn governs its interactions with other chiral molecules like proteins and enzymes.

Biological systems exhibit a high degree of stereospecificity. Chiral recognition, the ability to distinguish between enantiomers, is typically mediated by a combination of non-covalent interactions. For amino acids and peptides, these mechanisms can be studied using techniques like HPLC with chiral stationary phases (CSPs). chiraltech.com These CSPs work by establishing multiple simultaneous interactions, such as ion-pairing, hydrogen bonding, π-π stacking, and van der Waals forces. chiraltech.com The fixed spatial arrangement of the selector on the CSP allows it to form a more stable complex with one enantiomer over the other, enabling their separation and illustrating the principles of chiral recognition at the molecular level. chiraltech.com The mechanism of chiral inversion in some metallopeptides, which can be influenced by transition metals, further highlights the complex factors that govern the stereochemistry of peptides in biological environments. nih.gov

Replacing an L-amino acid with its D-enantiomer can dramatically alter or even reverse the biological activity of a peptide. A classic example is the dipeptide Glutamyl-Tryptophan. nih.gov The L-Glu-L-Trp form exhibits immunostimulatory activity, while its enantiomeric counterpart, D-Glu-D-Trp, acts as an immunosuppressor. nih.gov This demonstrates that the specific three-dimensional arrangement of side chains is critical for the interaction with the biological target and the subsequent signaling cascade.

Peptides composed entirely of D-amino acids, known as D-peptides, are a promising class of therapeutics. nih.gov They are highly resistant to proteolysis and can be developed to bind specifically to targets like the amyloid-β peptide implicated in Alzheimer's disease. nih.gov The use of the D-enantiomer of 3-Trifluoromethylphenylalanine can therefore be a dual strategy: to confer proteolytic resistance and to achieve a specific, potentially novel, biological effect distinct from that of a peptide containing the L-enantiomer. nih.govnih.gov

Table 3: Comparison of Biological Activities of L- vs. D-Enantiomeric Peptides

| Peptide Pair | L-Enantiomer Activity | D-Enantiomer Activity | Reference |

| Glu-Trp | Immunostimulant | Immunosuppressant | nih.gov |

| Aβ-targeting peptide D3 | Not applicable (designed as D-peptide) | Reduces Aβ plaque load, improves cognitive function | nih.gov |

Conformational Studies of Peptides

The three-dimensional structure, or conformation, of a peptide is intrinsically linked to its function. The incorporation of a bulky and electronegative group like trifluoromethyl can impose significant conformational constraints on the peptide backbone. High-level ab initio molecular orbital calculations on model peptides containing a trifluoromethyl side-chain have been performed to determine its influence on conformational possibilities. capes.gov.br

Impact on Cis-Trans Isomerism

The peptide bond, due to its partial double-bond character, can exist in either a cis or trans conformation. While the trans form is generally more stable for most amino acid residues, the energy barrier for isomerization is lowered for peptide bonds preceding a proline residue. The introduction of Fmoc-D-3-Trifluoromethylphenylalanine can also influence the equilibrium and kinetics of this isomerization process in adjacent peptide bonds.

Research into peptides containing fluorinated amino acids suggests that the strong electron-withdrawing nature of the trifluoromethyl group can affect the electronic distribution of the peptide backbone, thereby influencing the relative stability of the cis and trans conformers. While direct NMR studies quantifying the cis:trans ratio for peptide bonds adjacent to Fmoc-D-3-Trifluoromethylphenylalanine are not extensively documented in publicly available literature, conformational analyses of related fluorinated peptides provide valuable insights. For instance, studies on peptides containing other fluorinated amino acids have shown a preference for specific secondary structures, such as β-sheets. This preference is partly attributed to the electronic effects and steric bulk of the fluorinated side chains, which can constrain the peptide backbone and favor a particular isomeric state.

The D-configuration of the amino acid further complicates the conformational landscape, potentially inducing unique turns or folded structures. Computational modeling and molecular dynamics simulations of peptides incorporating trifluoroethylamine groups, which mimic a peptide bond, have indicated that these modifications can lead to the formation of stable β-turn and β-hairpin structures. nih.gov These folded conformations are stabilized by hydrogen bonding networks that are influenced by the presence of the trifluoromethyl group. nih.gov

| Peptide Feature | Observed/Predicted Impact of 3-CF3-Phenylalanine | Method of Investigation |

| Peptide Bond Isomerism | Potential to alter the cis:trans ratio of adjacent peptide bonds due to electronic and steric effects. | Inferred from studies on related fluorinated peptides and computational modeling. |

| Secondary Structure | May promote the formation of β-sheet or β-turn structures. | Conformational analysis of peptides with trifluoroethylamine mimics. nih.gov |

| Backbone Rigidity | Increases rigidity of the peptide backbone. | NMR studies on related chemotactic tripeptides. nih.gov |

Steric Hindrance and Binding Pocket Interactions

The trifluoromethyl group is significantly bulkier than a hydrogen atom and even a methyl group, introducing considerable steric hindrance. This property is a double-edged sword in peptide design. On one hand, it can be exploited to probe the size and shape of enzyme active sites or receptor binding pockets. By systematically replacing a natural amino acid with Fmoc-D-3-Trifluoromethylphenylalanine, researchers can assess whether the increased bulk is tolerated, providing information about the spatial constraints of the binding site.

On the other hand, this steric bulk can directly impact binding affinity. If the binding pocket is accommodating, the trifluoromethyl group can engage in favorable hydrophobic and van der Waals interactions, potentially enhancing binding. Conversely, if the pocket is too narrow, the steric clash will lead to a decrease in binding affinity.

Studies on peptide antagonists have shown that the introduction of sterically demanding residues can alter the binding mode of a peptide. For example, in the context of the relaxin-3 receptor RXFP3, the introduction of bulky, non-native amino acids can allow a peptide antagonist to penetrate deeper into the orthosteric binding site, creating more extensive contacts with the receptor than the native agonist. nih.gov This highlights how the steric properties of a residue like D-3-trifluoromethylphenylalanine can be strategically employed to modulate receptor interaction and function.

Furthermore, the hydrophobic nature of the trifluoromethyl group can enhance the partitioning of the peptide into lipid environments, which can be advantageous for targeting membrane-bound receptors. The interplay between the steric hindrance and the electronic properties of the trifluoromethyl group ultimately dictates the nature and strength of the interaction with the target protein.

| Parameter | Influence of Fmoc-D-3-Trifluoromethylphenylalanine | Potential Outcome |

| Binding Pocket Occupancy | The bulky trifluoromethyl group can occupy significant space within a binding pocket. | Can be used to map the dimensions of the active/binding site. |

| Binding Affinity | Can either increase or decrease affinity depending on the pocket's steric tolerance. | Enhanced affinity through favorable hydrophobic interactions or reduced affinity due to steric clashes. |

| Binding Mode | May alter the orientation and conformation of the peptide within the binding site. | Can lead to novel interactions and potentially switch from agonist to antagonist activity. nih.gov |

| Hydrophobicity | The trifluoromethyl group increases the hydrophobicity of the side chain. | May improve interactions with hydrophobic pockets and influence membrane partitioning. |

Applications in Drug Discovery and Medicinal Chemistry

Design of Novel Peptide-Based Therapeutics

The unique trifluoromethyl group of Fmoc-D-3-Trifluoromethylphenylalanine significantly influences the pharmacological properties of peptides, making it a valuable component in the design of new pharmaceuticals with potentially improved efficacy. nih.gov

The introduction of a trifluoromethyl group can significantly enhance the lipophilicity of a peptide. iris-biotech.de This increased lipophilicity can improve the peptide's ability to cross biological membranes, a critical factor for oral bioavailability and cellular uptake. iris-biotech.de The trifluoromethyl group is known for its strong electron-withdrawing nature and metabolic stability, which can protect the peptide from enzymatic degradation, thereby prolonging its circulation half-life. nih.gov The modification of amino acids with fluorine is a widely adopted strategy to enhance metabolic stability and increase lipophilicity, which are crucial for improving the pharmacokinetic profiles of peptide drugs. iris-biotech.de

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. The incorporation of D-amino acids, such as D-3-Trifluoromethylphenylalanine, is a well-established strategy to increase resistance to proteolytic enzymes. researchgate.net Proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. researchgate.net By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a significant increase in its stability and in vivo half-life. researchgate.net While the effect of fluorination on proteolytic stability can be complex and enzyme-dependent, the D-configuration of the amino acid provides a robust mechanism for evading enzymatic degradation. researchgate.netresearchgate.net

Development of Peptide Inhibitors of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to many biological processes and are often dysregulated in diseases such as cancer. The development of peptide-based inhibitors that can disrupt these interactions is a promising therapeutic strategy. Fmoc-D-3-Trifluoromethylphenylalanine can play a crucial role in the design of potent and stable PPI inhibitors.

The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2), is a critical target in cancer therapy. Inhibiting this interaction can reactivate p53 and induce apoptosis in cancer cells. Research has shown that incorporating non-natural amino acids into peptides can significantly enhance their binding affinity for hDM2.

In one study, the replacement of a central tryptophan residue with a 3-trifluoromethylphenyl group in a β-peptide ligand for hDM2 resulted in a 10-fold improvement in binding affinity, achieving a dissociation constant (Kd) of 30 nM. nih.gov This highlights the beneficial contribution of the trifluoromethylphenyl moiety in optimizing the interaction with the hDM2 binding pocket.

Another research effort focused on optimizing D-peptide inhibitors of the p53-MDM2 interaction. By replacing a D-phenylalanine residue with a D-amino acid containing a para-trifluoromethylphenyl group (p-CF3-D-Phe), a significant enhancement in binding affinity was achieved. tufts.edu The resulting peptide, p-CF3-Phe7-D-PMI-β, exhibited a remarkable dissociation constant (Kd) of 0.45 nM for MDM2. tufts.edu The trifluoromethyl group extended deeper into the binding cleft of the protein, creating more favorable interactions and leading to a substantial increase in potency. tufts.edu

| Peptide Inhibitor | Modification | Target | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| β-peptide ligand | Tryptophan replaced with 3-trifluoromethylphenyl group | hDM2 | 30 nM | nih.gov |

| p-CF3-Phe7-D-PMI-β | D-Phenylalanine replaced with p-trifluoromethyl-D-phenylalanine | MDM2 | 0.45 nM | tufts.edu |

Targeted Drug Delivery Systems

Fmoc-D-3-Trifluoromethylphenylalanine can also be utilized in the construction of sophisticated drug delivery systems. Its properties can be leveraged to create nanocarriers that can selectively deliver therapeutic agents to target cells or tissues.

In the realm of cancer immunotherapy, peptide-based nanocarriers are being developed to deliver immunostimulatory agents to enhance the body's anti-tumor immune response. creative-bioarray.com While direct studies involving Fmoc-D-3-Trifluoromethylphenylalanine in this specific application are not yet widely published, the principles of its utility can be inferred. The Fmoc group itself has been shown to be an effective motif for improving drug loading capacity and the stability of nanomicellar carriers. researchgate.net An immunostimulatory dual-functional nanocarrier based on a PEG-derivatized NLG919 prodrug incorporated an Fmoc group to enhance the formulation of chemotherapeutic agents like paclitaxel. researchgate.net This suggests that peptides containing Fmoc-D-3-Trifluoromethylphenylalanine could be designed to self-assemble into nanostructures capable of carrying immunostimulatory payloads. The D-amino acid would provide proteolytic stability, ensuring the integrity of the nanocarrier until it reaches its target. The trifluoromethylphenyl group could further enhance the stability and drug-loading capacity of the nanoparticle through hydrophobic and fluorous interactions.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of phenylalanine, including Fmoc-D-3-Trifluoromethylphenylalanine, SAR studies focus on modifying the molecule's scaffold to enhance interactions with biological targets, improve pharmacokinetic properties, and ultimately optimize therapeutic efficacy. nih.gov The introduction of substituents, particularly halogens, onto the phenyl ring of phenylalanine can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity. nih.govbeilstein-journals.org The trifluoromethyl (-CF3) group, in particular, is widely used in drug design due to its unique electronic properties and steric profile, which can lead to enhanced biological activity and stability. mdpi.com Investigations into halogenated phenylalanine analogues reveal that both the type of halogen and its position on the aromatic ring are critical determinants of the compound's interaction with biological systems. nih.govresearchgate.net

Impact of Fluorine Substitution Position

The position of fluorine-containing substituents on the phenylalanine ring has a profound effect on the biological activity and conformational stability of peptides and proteins incorporating these unnatural amino acids. nih.gov Even subtle changes in the substitution pattern, such as moving a fluorine atom from the meta (3-position) to the para (4-position), can lead to dramatic differences in function. nih.govresearchgate.net

Research on PvuII restriction endonuclease, where native phenylalanine was replaced with fluorophenylalanine isomers, demonstrated these positional effects clearly. The study found that incorporating 3-fluorophenylalanine (m-fluoro-Phe) resulted in an enzyme with conformational stability similar to the native version but with a reproducible twofold increase in average specific activity. nih.gov In stark contrast, moving the fluorine atom to the para-position (p-fluoro-Phe) led to a fourfold decrease in specific activity and a significant decrease in conformational stability. nih.gov This highlights that the meta-position can be critical for enhancing affinity and activity. researchgate.net

Similarly, in the context of proteasome inhibitors, the location of fluorinated phenylalanine residues influences both potency and selectivity. nih.gov Studies have shown that while fluorination at certain positions can decrease potency, strategic placement can yield highly selective inhibitors for specific proteasome subunits. nih.gov For instance, the introduction of a fluorinated phenylalanine at the P2 position of a peptide epoxyketone can dramatically increase selectivity for the β5 subunit by reducing activity against the β2 subunit. nih.gov These findings underscore that the precise placement of fluorine or fluorine-containing groups like trifluoromethyl is a critical parameter in the design of potent and selective therapeutic agents.

Table 1: Effect of Fluorine Position on PvuII Endonuclease Activity

| Phenylalanine Derivative | Substitution Position | Relative Specific Activity | Change in Conformational Stability |

|---|---|---|---|

| Native Phenylalanine | - | 1x (Baseline) | Baseline |

| m-fluorophenylalanine | meta (3-position) | ~2x Increase | Similar to native |

This table illustrates the differential effects of fluorine substitution position on the enzymatic activity and stability of PvuII endonuclease, based on research findings. nih.gov

Comparison with Other Halogenated Phenylalanine Derivatives

When designing bioactive molecules, the choice of halogen substituent on the phenylalanine scaffold is a key consideration, as different halogens impart distinct properties. The trifluoromethyl group in Fmoc-D-3-Trifluoromethylphenylalanine is often compared with other halogens like fluorine, chlorine, bromine, and iodine. nih.govnih.gov These comparisons are crucial for fine-tuning a drug candidate's binding affinity, selectivity, and pharmacokinetic profile. nih.gov

The effects of different halogens can be seen in their interactions with transporters like the L-type Amino Acid Transporter 1 (LAT1), which is a target in cancer therapy. nih.gov Studies on halogenated phenylalanine derivatives have shown that for substituents at the meta-position, the binding affinity and inhibitory effect on LAT1 correlate with the size of the halogen atom. nih.gov The trend shows that affinity increases with the size of the halogen, following the order: Fluorine < Chlorine < Bromine < Iodine. nih.gov This suggests that larger halogens at the meta-position may form more favorable interactions within a hydrophobic subpocket of the transporter. nih.gov

In contrast to single halogen atoms, the trifluoromethyl group offers a unique combination of steric bulk, high electronegativity, and metabolic stability. nih.gov The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown. nih.gov While a single fluorine atom is sterically similar to a hydrogen atom, the trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their comparable steric demands. nih.gov

The influence of different halogens also extends to modulating complex biological processes like amyloid formation. A study on variants of the amyloidogenic hexapeptide NFGAIL, where the phenylalanine residue was substituted with various halogenated analogues, showed that halogenation impacts the kinetics of fibril formation. nih.gov Both fluorination and iodination were found to accelerate the aggregation process, an effect that correlated with the increased hydrophobicity of the halogenated side chains. This demonstrates that beyond simple steric and electronic effects, the modulation of properties like hydrophobicity by different halogens can significantly influence the behavior of peptides in biological systems. nih.gov

Table 2: Comparison of Halogen Substituents at the Meta-Position of Phenylalanine

| Halogen Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Relative LAT1 Inhibitory Effect |

|---|---|---|---|

| -F | 1.47 | 3.98 | Low |

| -Cl | 1.75 | 3.16 | Moderate |

| -Br | 1.85 | 2.96 | High |

| -I | 1.98 | 2.66 | Highest |

This table summarizes the properties of different halogens and their relative effects on the affinity for the LAT1 transporter when substituted at the meta-position of phenylalanine, based on available data. nih.govnih.gov

Table of Mentioned Compounds | Compound Name | | | :--- | | Fmoc-D-3-Trifluoromethylphenylalanine | | 3-fluorophenylalanine | | p-fluorophenylalanine | | 3-chlorophenylalanine | | 3-bromophenylalanine | | 3-iodophenylalanine | | N-[3,5F]Phe-GAIL | | N-[2.3.5.6F]Phe-GAIL | | N-[2.3.5.6F][4I]Phe-GAIL |

Research in Protein Engineering and Biochemical Studies

Modification of Proteins to Study Structure-Function Relationships

The site-specific incorporation of D-3-Trifluoromethylphenylalanine into peptides and proteins is a powerful strategy for investigating structure-function relationships. The introduction of the trifluoromethyl (CF3) group acts as a subtle but impactful modification that can alter the local environment and interactions of the polypeptide chain.

The CF3 group is known for its high hydrophobicity and strong electron-withdrawing nature. When substituted into a protein's structure, it can influence folding, stability, and intermolecular interactions. For instance, the incorporation of fluorinated phenylalanine derivatives into the hydrophobic core of coiled-coil protein structures has been shown to increase their thermal stability. mdpi.com This "fluorous effect" can enhance the hydrophobic collapse that drives protein self-assembly. mdpi.com

In the context of enzyme inhibitors, replacing a standard phenylalanine with a trifluoromethylphenylalanine can significantly affect potency and selectivity. Studies on proteasome inhibitors have shown that such substitutions can modulate the inhibitor's interaction with the enzyme's active sites. nih.gov The D-configuration of the amino acid adds another layer of complexity, allowing for the exploration of chiral recognition at binding interfaces. By comparing the activity of proteins containing the L- versus the D-enantiomer, researchers can dissect the stereospecific requirements of a protein's function.

Furthermore, the fluorine atoms in the trifluoromethyl group serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F NMR signal is highly sensitive to the local chemical environment, providing a non-invasive method to monitor conformational changes, protein dynamics, and binding events without interference from other atoms in the protein. nih.gov This has been instrumental in analyzing protein aggregation and structure. nih.gov

To accurately model these modified proteins in silico, specialized force field parameters have been developed for molecular dynamics (MD) simulations. These parameters, which account for the unique electronic properties of fluorinated aromatic amino acids like 4-trifluoromethyl-phenylalanine, enable more precise simulations of protein structure and dynamics, complementing experimental data. nih.gov

Enzyme Kinetics and Substrate Specificity

Fmoc-D-3-Trifluoromethylphenylalanine is utilized in the synthesis of peptides that act as substrates or inhibitors to study enzyme kinetics and specificity. The Michaelis-Menten model, which describes the rate of enzymatic reactions as a function of substrate concentration, provides a framework for quantifying these effects. nih.govlibretexts.org The key parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can be significantly altered by the presence of an unnatural amino acid.

The incorporation of D-3-Trifluoromethylphenylalanine into a peptide inhibitor can impact its binding affinity (related to Kₘ) and the rate of catalysis. For example, in studies of proteasome inhibitors, replacing a phenylalanine with a meta-trifluoromethylphenylalanine was found to increase the inhibitor's potency. nih.gov This enhancement is attributed to the altered electronic and steric properties of the modified residue, which can lead to more favorable interactions within the enzyme's active site.

The D-chiral center is particularly important for probing substrate specificity. Many enzymes exhibit a high degree of stereoselectivity, preferentially binding one enantiomer over the other. By synthesizing peptides with D-3-Trifluoromethylphenylalanine, researchers can:

Determine Chiral Preference: Assess whether an enzyme can tolerate or specifically recognizes D-amino acids at a particular position.

Develop Stereospecific Inhibitors: Create highly selective inhibitors that target specific enzymes, which is crucial for reducing off-target effects in therapeutic applications.

Investigate Catalytic Mechanisms: Use the altered reactivity of the D-amino acid to trap enzyme-substrate intermediates or to understand the geometry of the active site.

The following table summarizes the key kinetic parameters in enzyme analysis:

| Kinetic Parameter | Description | Relevance of D-3-Trifluoromethylphenylalanine |

|---|---|---|

| Michaelis Constant (Kₘ) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity for the enzyme. | The trifluoromethyl group can alter hydrophobic and electronic interactions, potentially lowering Kₘ and increasing binding affinity. |

| Maximum Velocity (Vₘₐₓ) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | The D-configuration or the CF3 group can affect the orientation of the substrate in the active site, influencing the efficiency of the catalytic step and thus Vₘₐₓ. |

| Catalytic Efficiency (kₖₐₜ/Kₘ) | Represents how efficiently an enzyme converts a substrate into a product. | Changes in both Kₘ and Vₘₐₓ will impact the overall catalytic efficiency, providing a quantitative measure of the unnatural amino acid's effect. |

Membrane-Associated Peptide Studies

The study of peptides that interact with or traverse cell membranes is critical for understanding many biological processes and for developing new drug delivery systems. The incorporation of D-3-Trifluoromethylphenylalanine into peptide sequences can significantly influence their interactions with lipid bilayers. nih.gov

Peptide-membrane interactions are governed by a combination of electrostatic and hydrophobic forces. nih.gov The trifluoromethylphenylalanine residue is exceptionally hydrophobic, a property that can enhance a peptide's ability to partition into the nonpolar core of a cell membrane. Research has shown that the bulky and hydrophobic nature of residues is a key determinant for the interaction of a peptide with a biomembrane. nih.gov

Circular Dichroism (CD) Spectroscopy: Can reveal changes in the peptide's secondary structure upon binding to liposomes (model membranes). nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to determine the influence of the peptide on the order and fluidity of the lipid acyl chains in the membrane. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can determine the orientation and depth of insertion of the peptide within the lipid bilayer. nih.gov

By introducing D-3-Trifluoromethylphenylalanine, researchers can systematically modify a peptide's properties to enhance membrane activity, whether the goal is to create pores in a bacterial membrane (as with antimicrobial peptides) or to facilitate the transport of a therapeutic cargo into a cell (as with cell-penetrating peptides). nih.govconsensus.app

Genetically Encoded Site-Specific Unnatural Amino Acid Incorporation for Protein Analysis

A revolutionary approach in protein engineering is the expansion of the genetic code to enable the site-specific incorporation of unnatural amino acids (UAAs) into proteins during ribosomal translation in vivo. This technique provides a powerful tool for protein analysis and manipulation within a cellular context. researchgate.net

The methodology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is engineered to uniquely recognize the UAA and a specific codon, typically a nonsense or "stop" codon like UAG (amber). researchgate.net This engineered pair works alongside the cell's natural translational machinery to insert the UAA at a desired position in the protein's sequence.

While the genetic incorporation of D-amino acids presents a significant challenge due to the stereospecificity of the native translation apparatus, studies have demonstrated its feasibility. Researchers have successfully incorporated D-phenylalanine into Green Fluorescent Protein (GFP) in E. coli by using a polyspecific tRNA synthetase. researchgate.net This work showed that the opposite configuration of the amino acid at a key position in the fluorophore resulted in distinct spectral properties and thermal stability, highlighting the potential of this method to create proteins with novel characteristics. researchgate.net

The incorporation of fluorinated amino acids like 4-trifluoromethyl-phenylalanine into proteins has also been well-established, providing a means to introduce a ¹⁹F-NMR probe for detailed structural and functional analysis within the cell. nih.gov Combining these capabilities—the genetic encoding of both D-amino acids and fluorinated amino acids—opens the door to expressing proteins containing D-3-Trifluoromethylphenylalanine in vivo. This would allow for the study of its effects on protein structure, function, and interactions in a native biological environment, a significant advancement over traditional in vitro peptide synthesis.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic analysis of molecules. For fluorinated compounds like Fmoc-D-3-Trifluoromethylphenylalanine, ¹⁹F NMR provides unique advantages.

The incorporation of amino acids containing fluorine, such as 3-trifluoromethyl-phenylalanine, into proteins provides a highly sensitive probe for monitoring protein structure, dynamics, and function through ¹⁹F NMR. nih.govresearchgate.net The fluorine nucleus (¹⁹F) is an ideal probe because it is nearly 100% naturally abundant, possesses a high gyromagnetic ratio, and is virtually absent in biological systems, resulting in background-free spectra. researchgate.netnih.gov The ¹⁹F chemical shift is exceptionally sensitive to the local molecular environment, making it a powerful reporter on protein conformational changes. nih.govnih.gov

When Fmoc-D-3-Trifluoromethylphenylalanine is deprotected and the amino acid is incorporated into a peptide or protein sequence, the trifluoromethyl group's ¹⁹F NMR signal can provide detailed information. Researchers can monitor changes in this signal to detect subtle shifts in protein conformation that occur upon ligand binding, inhibitor association, or during enzymatic reactions. nih.gov These changes can be observed even when the structural modifications are distant from the fluorine label, up to 25 Å away. nih.gov This method allows for the mapping of regions involved in conformational changes and the characterization of their kinetic parameters. nih.gov

Table 1: Applications of ¹⁹F NMR in Protein Analysis

| Application | Description | Key Advantage |

|---|---|---|

| Protein Dynamics | Monitors the movement and flexibility of different protein regions. The ¹⁹F signal can reveal the rates of conformational exchange (slow, intermediate, or fast). nih.gov | Provides kinetic information about protein movements. |

| Structural Analysis | The chemical shift of the ¹⁹F label is sensitive to its proximity to other groups, particularly aromatic rings, which can induce shielding or deshielding effects. researchgate.netbiorxiv.org | Offers residue-specific structural restraints and insights into local folding. |

| Function and Binding | Detects conformational changes that occur when a protein binds to substrates, inhibitors, cofactors, or other proteins. nih.govnih.gov | Enables the study of molecular recognition events and functional mechanisms. |

| In-vivo Studies | The high sensitivity and lack of background signal make ¹⁹F NMR suitable for studying proteins within living cells, such as E. coli or Xenopus laevis oocytes. nih.govnih.gov | Allows for the characterization of protein behavior in a native cellular environment. |

A significant advantage of protein-observed ¹⁹F NMR (PrOF NMR) is its ability to study molecular interactions at low micromolar concentrations (e.g., 25–100 μM), which are often physiologically relevant. nih.gov The high sensitivity of the ¹⁹F nucleus allows for the acquisition of high-quality data in minutes, making this technique well-suited for screening libraries of small molecules (fragments) to identify potential drug leads. nih.gov

When a fragment binds to a protein containing a 3-trifluoromethylphenylalanine residue, the interaction can perturb the local environment of the CF₃ group, leading to a change in its ¹⁹F chemical shift. By titrating the fragment and monitoring these spectral changes, researchers can quantify the binding affinity (dissociation constant, Kd) between the protein and the ligand. nih.gov This approach is a cornerstone of fragment-based drug discovery and can be used to assess the "druggability" of new protein targets. nih.govnih.gov

Infrared (IR) Spectroscopy and Chirality-Induced Conformational Preferences

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for analyzing the secondary structure and conformational preferences of peptides. nih.gov Information about the peptide's structure, such as the presence of α-helices, β-sheets, or 3₁₀-helices, can be derived from the analysis of the amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. nih.gov

For a chiral molecule like Fmoc-D-3-Trifluoromethylphenylalanine, its stereochemistry influences the conformational space it can occupy within a peptide chain. The specific D-configuration imposes distinct torsional angle preferences (phi and psi angles) compared to its L-enantiomer, which in turn affects the local secondary structure. IR spectroscopy can detect these chirality-induced conformational preferences. researchgate.net By analyzing the position and shape of the amide I and amide II bands, researchers can gain insights into the peptide's structure in various environments, including aqueous solutions and lipid membranes. nih.gov Computational methods combined with 2D IR spectroscopy can further refine conformational ensembles of peptides, providing a more detailed picture of their structural distributions. nih.gov

Mass Spectrometry (MS) and LC/MS Purity Analysis

Mass spectrometry (MS) is a critical analytical technique used to confirm the identity and purity of synthetic compounds like Fmoc-D-3-Trifluoromethylphenylalanine. Following solid-phase peptide synthesis using Fmoc chemistry, MS is routinely used to verify that the correct peptide has been synthesized by comparing the measured molecular weight with the expected value. nih.gov

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is standard for assessing the purity of the final product. researchgate.net The sample is first separated on an HPLC column, and the eluent is directed into the mass spectrometer. This allows for the identification and quantification of the target compound as well as any impurities, such as byproducts from the synthesis or residual reagents. nih.govresearchgate.net For chiral amino acid derivatives, specialized LC methods coupled with MS can also be employed to confirm enantiomeric purity. researchgate.net

Table 2: Representative Mass Spectrometry Data for Fmoc-D-3-Trifluoromethylphenylalanine

| Analysis Type | Expected Result | Purpose |

|---|---|---|

| Molecular Ion Peak (M+H)⁺ | ~458.13 m/z | Confirms the molecular weight and identity of the compound. |

| Purity Analysis | >95% (typically) | Assesses the success of the synthesis and purification process. |

| Fragment Ions | Characteristic fragments corresponding to the loss of the Fmoc group or other parts of the molecule. | Provides structural confirmation of the molecule. |

Note: The exact m/z values may vary slightly depending on the ionization method and adducts formed.

Chromatographic Hydrophobicity Index Determination

The hydrophobicity of an amino acid is a key determinant of its behavior within a peptide or protein, influencing folding, stability, and interactions. The hydrophobicity of modified amino acids like Fmoc-D-3-Trifluoromethylphenylalanine can be quantified by determining its chromatographic hydrophobicity index. This is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com

Future Directions and Emerging Research Areas

Optimization of Incorporation into Complex Peptide and Protein Architectures

The synthesis of peptides, particularly long or "difficult" sequences, can be challenging. frontiersin.org The hydrophobic nature of the Fmoc protecting group can sometimes lead to aggregation of the growing peptide chain on the solid support, resulting in incomplete reactions and the formation of deletion sequences. csic.es The presence of the bulky trifluoromethylphenylalanine residue can further exacerbate these issues.

Future research will likely focus on optimizing the incorporation of Fmoc-D-3-Trifluoromethylphenylalanine into complex peptide and protein structures. This includes the development of novel coupling reagents and protocols specifically designed to overcome the steric hindrance associated with this unnatural amino acid. Furthermore, advancements in solid-phase peptide synthesis (SPPS) technology, such as the use of microwave-assisted synthesis and specialized resin materials, will be crucial. frontiersin.org These technologies can help to improve reaction kinetics and solvation, thereby increasing the efficiency of incorporating bulky residues like trifluoromethylphenylalanine. frontiersin.org

Exploration in Peptide-Based Biomaterials

Peptide-based biomaterials, such as hydrogels, are gaining traction for a wide array of biomedical applications, including tissue engineering, drug delivery, and wound healing. nih.govnih.govrsc.org The self-assembly of short, Fmoc-protected peptides into nanofibrous networks is a key principle behind the formation of these materials. nih.govresearchgate.net The aromatic fluorenyl group of the Fmoc moiety plays a critical role in driving this self-assembly through π-π stacking interactions. nih.govmdpi.com

The incorporation of Fmoc-D-3-Trifluoromethylphenylalanine into these self-assembling peptide systems is a promising area of exploration. The trifluoromethyl group can introduce additional non-covalent interactions, such as fluorine-aromatic and fluorous interactions, which could significantly influence the mechanical properties, stability, and bioactivity of the resulting biomaterials. nih.gov For instance, the enhanced hydrophobicity imparted by the trifluoromethyl group could lead to the formation of more robust and stable hydrogels. nih.gov Research in this area will likely involve the systematic investigation of how the position and number of trifluoromethylphenylalanine residues within a peptide sequence affect its self-assembly behavior and the properties of the final material. rsc.org

Computational Chemistry and Virtual Screening for Drug Leads

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates. spirochem.comresearchgate.net Techniques such as molecular docking and virtual screening allow researchers to predict how a small molecule will interact with a biological target, such as a protein or enzyme. nih.govnih.gov

Fmoc-D-3-Trifluoromethylphenylalanine, with its unique electronic and steric properties, represents an attractive building block for the design of novel peptide-based drugs. Computational methods can be employed to explore the vast chemical space of peptides containing this amino acid. nih.gov Virtual screening of libraries of trifluoromethylphenylalanine-containing peptides against specific disease targets could accelerate the discovery of new lead compounds. nih.govnih.gov Furthermore, molecular dynamics simulations can provide detailed insights into how the trifluoromethyl group influences the conformation and binding affinity of a peptide, guiding the rational design of more potent and selective therapeutics. researchgate.net

Development of Cost-Effective and Environmentally Friendly Synthesis Methods

While Fmoc-D-3-Trifluoromethylphenylalanine holds great promise, its widespread application can be limited by the cost and environmental impact of its synthesis. Traditional peptide synthesis methods often rely on large quantities of organic solvents, which can be hazardous and contribute to chemical waste. csic.esresearchgate.net

A significant area of future research will be the development of more sustainable and cost-effective methods for the synthesis of both the Fmoc-D-3-Trifluoromethylphenylalanine building block itself and the peptides that contain it. This includes the exploration of greener solvents and reagents, as well as the development of more efficient synthetic routes. csic.esunifi.it For instance, enzymatic methods or catalytic approaches could offer more environmentally benign alternatives to traditional chemical synthesis. nih.gov Additionally, the development of "in-water" peptide synthesis methodologies, where the reactions are carried out in aqueous media, could dramatically reduce the reliance on organic solvents. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-D-3-Trifluoromethylphenylalanine using solid-phase peptide synthesis (SPPS)?

- Methodology :

- Resin Preparation : Use preloaded Fmoc-D-Phe-Wang resin (0.2 mM scale) and swell in dimethylformamide (DMF) for 20 minutes .

- Fmoc Deprotection : Treat with 30% piperidine in DMF (2 × 20 min), followed by DMF and dichloromethane (DCM) rinses .

- Coupling : React with 3 equivalents of Fmoc-D-3-Trifluoromethylphenylalanine, 3 eq. HBTU, 3 eq. HOBt, and 4 eq. DIEA in DMF for 30 min. Repeat coupling to improve yield .

- Cleavage : Use trifluoroacetic acid (TFA)/triisopropylsilane/phenol (95:2.5:2.5) for 2–4 hours to release the peptide .

Q. How is Fmoc-D-3-Trifluoromethylphenylalanine characterized for purity and structural confirmation?

- Analytical Techniques :

- Reverse-Phase HPLC : Use PLRP-S columns under basic conditions (0.1% NH₄OH) to reduce aggregation. Purity thresholds >95% are typical .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~455.43 g/mol for Fmoc-L-4-Trifluoromethylphenylalanine) and detect impurities .

- Melting Point Analysis : Validate crystalline properties (e.g., 128–138°C for related analogs) .

Q. What are the solubility and storage considerations for this compound?

- Solubility : Pre-dissolve in DMSO (10 mM stock), with sonication and heating (37°C) to enhance dissolution. Avoid freeze-thaw cycles .

- Storage :

- Short-term: -20°C (1 month).

- Long-term: -80°C (6 months) in single-use aliquots .

- Solid form: Store desiccated at 0°C .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating Fmoc-D-3-Trifluoromethylphenylalanine into sterically hindered peptide sequences?

- Strategies :

- Double Coupling : Repeat amino acid coupling steps with fresh reagents to overcome low reactivity .

- Microwave-Assisted Synthesis : Apply controlled heating to accelerate reaction kinetics for bulky residues.

- Side-Chain Protection : Use orthogonal protecting groups (e.g., trityl for trifluoromethylphenylalanine) to minimize side reactions .

Q. What analytical approaches resolve contradictions in HPLC purity data for Fmoc-D-3-Trifluoromethylphenylalanine-containing peptides?

- Troubleshooting :

- Column Selection : Use C18 or PLRP-S columns with gradient elution (0.1% TFA in water/acetonitrile) to separate closely eluting impurities .

- Ion-Pairing Agents : Add 0.1% heptafluorobutyric acid (HFBA) to improve resolution of fluorinated peptides .

- LC-MS/MS : Correlate retention times with mass fragments to identify truncated sequences or adducts .